2H-2-Ethyl Candesartan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

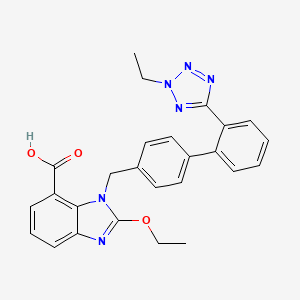

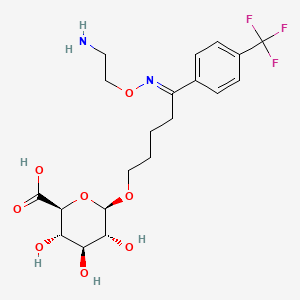

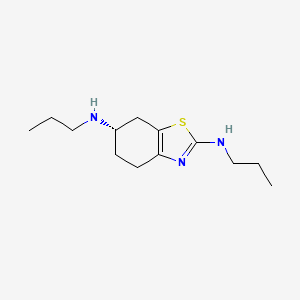

2H-2-Ethyl Candesartan is an impurity of Candesartan . It has a molecular formula of C26H24N6O3 and a molecular weight of 468.51 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 154-159°C, a predicted boiling point of 746.0±70.0 °C, and a predicted density of 1.34±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación

Mechanism of Action and Efficacy in Chronic Heart Failure Candesartan cilexetil, a pro-drug of candesartan, is a selective antagonist of the angiotensin II type 1 receptor. It is widely recognized for its role in managing hypertension and has been approved in Europe for chronic heart failure (CHF) treatment in patients with impaired left ventricular systolic function. The CHARM programme highlighted that candesartan cilexetil significantly reduces morbidity and mortality in CHF patients, offering cardiovascular benefits both as an alternative and as an add-on to ACE inhibitor therapy. Despite its broad application, renal monitoring is advised due to its generally good tolerability profile C. Fenton & L. Scott, 2005.

Comparative Antihypertensive Efficacy Candesartan's unique binding characteristics and slow dissociation from the angiotensin subtype 1 receptor differentiate it from other angiotensin II receptor antagonists like losartan. This distinction is reflected in its superior antihypertensive efficacy and longer duration of action in clinical trials J. Mallion & J. Baguet, 2000.

Renoprotective Effects in Diabetic Nephropathy Candesartan demonstrates significant renoprotective effects, especially in the kidneys, unrelated to its systemic blood pressure reduction capabilities. It effectively reduces renal vascular resistance and urinary albumin excretion in hypertensive patients and those with type 2 diabetes mellitus, showcasing potential in preventing or slowing the progression of diabetic nephropathy A. Mimran & V. Alfaro, 2003.

Impact on Cardiovascular and Cerebrovascular Risk Reduction Candesartan has been evaluated for its efficacy in reducing key cardiovascular risk factors like microalbuminuria, heart failure, retinopathy, and carotid intima-medial thickness. Its long-acting nature and positive metabolic characteristics make it an effective antihypertensive agent, contributing to improved cardiovascular and cerebrovascular outcomes I. Okpechi & B. Rayner, 2010.

Mecanismo De Acción

Target of Action

2H-2-Ethyl Candesartan, also known as Candesartan, is an angiotensin receptor blocker (ARB) that primarily targets the type-1 angiotensin II receptor (AT1) subtype . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which is involved in regulating blood pressure .

Mode of Action

Candesartan acts by selectively blocking the binding of angiotensin II to the AT1 receptor . Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels and increases blood pressure. By blocking its action, Candesartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .

Biochemical Pathways

Candesartan’s action on the AT1 receptor affects several biochemical pathways. One key pathway involves the regulation of intracellular calcium levels . By reducing intracellular calcium overload, Candesartan can alleviate insulin resistance and reduce lipid accumulation . This action on calcium channels suggests a potential role for Candesartan in managing conditions like diabetes and hyperlipidemia, in addition to its primary use in treating hypertension .

Pharmacokinetics

Candesartan is administered orally as a prodrug, Candesartan cilexetil, which is rapidly converted to the active metabolite, Candesartan, during absorption in the gastrointestinal tract . The pharmacokinetic properties of Candesartan are dose-dependent, with a half-life of approximately 3.5 to 4 hours . About 75% of Candesartan is excreted as unchanged drug in urine and feces . In populations with renal or hepatic impairment, the pharmacokinetics of Candesartan may be altered, necessitating dosage adjustments .

Action Environment

The action of Candesartan can be influenced by various environmental factors. For instance, the presence of certain substances in the gastrointestinal tract can affect the absorption of Candesartan cilexetil and its conversion to Candesartan . Additionally, conditions like renal or hepatic impairment can alter the pharmacokinetics of Candesartan, affecting its bioavailability and necessitating dosage adjustments .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2H-2-Ethyl Candesartan interacts with the renin-angiotensin-aldosterone system (RAAS), specifically competing with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype . This interaction prevents the blood pressure increasing effects of angiotensin II .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce intracellular calcium overload and lipid accumulation, thereby alleviating insulin resistance .

Molecular Mechanism

The molecular mechanism of this compound involves its active metabolite, candesartan, which is rapidly converted during absorption in the gastrointestinal tract . It exerts its effects at the molecular level by antagonizing the hypertensive effects of angiotensin II via the RAAS .

Temporal Effects in Laboratory Settings

For example, a single oral dose of Candesartan cilexetil at 0.3 mg/kg reduced maximal blood pressure by about 25 mm Hg, and the antihypertensive effect lasted for more than 1 week .

Metabolic Pathways

This compound is metabolized by cytochrome P450 2C9 (CYP2C9) enzyme or uridine diphosphate glucurinosyltransferase 1A3, or excreted in an unchanged form through urine, biliary tract, and feces .

Transport and Distribution

Its parent compound, Candesartan, is known to be rapidly converted to its active metabolite during absorption in the gastrointestinal tract .

Propiedades

IUPAC Name |

2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOKUACFEHSBTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737917 |

Source

|

| Record name | 2-Ethoxy-1-{[2'-(2-ethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246819-02-2 |

Source

|

| Record name | 2-Ethoxy-1-{[2'-(2-ethyl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)

![2,2-Dimethyl-N-[2-methyl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B565642.png)